molecular formula C26H28N4O2S B2867876 N-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 921548-09-6

N-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2867876
CAS No.: 921548-09-6
M. Wt: 460.6
InChI Key: RKPQLVJICYJISR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound and its pharmaceutically acceptable salts are useful for sensitizing multidrug-resistant tumor cells to anticancer agents and multidrug resistant forms of malaria, tuberculosis, leishmania and amoebic dysentery to chemotherapeutants . The compounds and their pharmaceutically acceptable salts are also inhibitors of the active drug transport capability of P-glycoprotein which is encoded by the human MDR1 gene .


Molecular Structure Analysis

The molecular formula of the compound is C23H26N4OS . It contains a thiazole ring, a piperazine ring, and a cyclopropane group. The exact mass of the compound is 406.182733 g/mol .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 406.54 g/mol . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of cyclopropanecarboxamide derivatives through diastereoselective cyclopropanation of monochiral olefines has been detailed, demonstrating the production of amino-cyclopropanecarboxylic acids, which are crucial intermediates for further chemical modifications and biological evaluations (Alcaraz et al., 1994).

Anticancer Activity

  • A study on N-benzhydrylpiperazine/1,3,4-oxadiazoles conjugates revealed significant antiproliferative effects against HeLa cancer cells. The compounds induced apoptosis through oxidative stress-mediated mitochondrial pathways, showcasing their potential as chemotherapeutic agents (Khanam et al., 2018).

Antimicrobial Activity

  • Research on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones highlighted their promising antibacterial agents, particularly against Staphylococcus aureus and Bacillus subtilis. The compounds exhibited significant activity at non-cytotoxic concentrations, demonstrating their potential in addressing bacterial infections (Palkar et al., 2017).

Green Chemistry Approaches

  • A green chemistry method for synthesizing N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides using water as the reaction medium was developed. This approach aligns with principles of sustainable chemistry, providing a nearly quantitative yield with minimal environmental impact (Horishny et al., 2020).

Mechanism of Action

The compound acts as a sensitizer of tumor cells to anticancer agents and sensitizers of multidrug resistant forms of various diseases . It inhibits the active drug transport capability of P-glycoprotein, which is encoded by the human MDR1 gene .

Properties

IUPAC Name

N-[4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2S/c31-23(17-22-18-33-26(27-22)28-25(32)21-11-12-21)29-13-15-30(16-14-29)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,18,21,24H,11-17H2,(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPQLVJICYJISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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